molecular formula C9H10N2O B6167380 1,4-dimethyl-1H-indazol-6-ol CAS No. 1416712-62-3

1,4-dimethyl-1H-indazol-6-ol

Cat. No.: B6167380
CAS No.: 1416712-62-3
M. Wt: 162.2
InChI Key:
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Description

1,4-Dimethyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 1,4-dimethyl-1H-indazol-6-ol and similar compounds have promising future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzaldehyde with hydrazine hydrate can yield the desired indazole derivative . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1H-indazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1416712-62-3

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

0

Origin of Product

United States

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